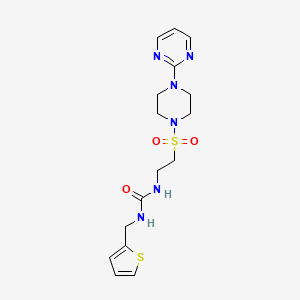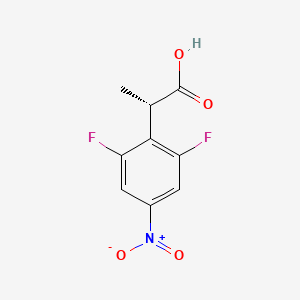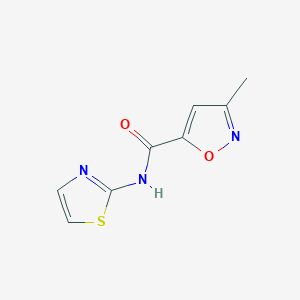![molecular formula C32H38N4O6S2 B2707022 4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE CAS No. 391896-65-4](/img/structure/B2707022.png)
4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE is a complex organic compound characterized by the presence of azepane rings and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.
Introduction of the sulfonyl group: This step involves sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Coupling reactions: The final compound is formed through coupling reactions between the azepane-sulfonyl intermediates and benzoyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups or to modify the azepane rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with unique properties.
Biological Research: It can be used as a probe to study biological processes or as a tool in biochemical assays.
Industrial Applications: The compound may find use in the development of specialty chemicals or as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups and azepane rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(azepan-1-ylsulfonyl)aniline
- 4-(azepan-1-ylsulfonyl)benzamide
- N-(4-(azepan-1-ylsulfonyl)phenyl)benzamide
Uniqueness
4-(AZEPANE-1-SULFONYL)-N-{3-[4-(AZEPANE-1-SULFONYL)BENZAMIDO]PHENYL}BENZAMIDE is unique due to its dual azepane-sulfonyl structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and mechanisms of action.
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O6S2/c37-31(25-12-16-29(17-13-25)43(39,40)35-20-5-1-2-6-21-35)33-27-10-9-11-28(24-27)34-32(38)26-14-18-30(19-15-26)44(41,42)36-22-7-3-4-8-23-36/h9-19,24H,1-8,20-23H2,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRCMEKTJUBKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dichloro-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2706939.png)
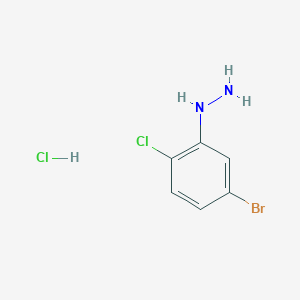
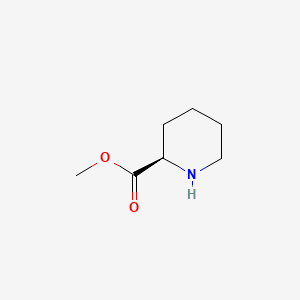
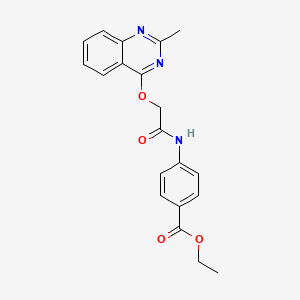
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzylbenzamide](/img/structure/B2706947.png)
![6-Ethylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2706949.png)
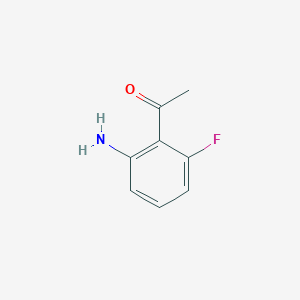
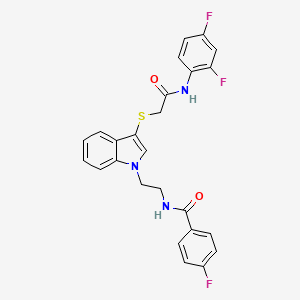
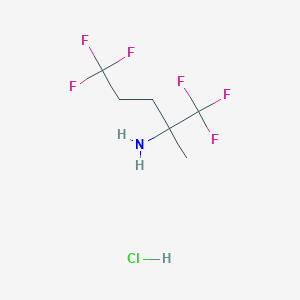
![N2-[2-(DIMETHYLAMINO)ETHYL]-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE](/img/structure/B2706956.png)
